[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Description
Chemical Identity: This compound (CAS: 950134-57-3) has the molecular formula C₁₇H₁₆FNO₃S and a molecular weight of 333.38 g/mol . It features a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring, substituted at position 2 by a [2-(2-fluoroanilino)-1-methyl-2-oxoethyl] ester group. Key physical properties include a predicted density of 1.363 g/cm³ and a boiling point of 573.2°C .
Properties
Molecular Formula |
C17H16FNO3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[1-(2-fluoroanilino)-1-oxopropan-2-yl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16FNO3S/c1-10(16(20)19-13-7-3-2-6-12(13)18)22-17(21)15-9-11-5-4-8-14(11)23-15/h2-3,6-7,9-10H,4-5,8H2,1H3,(H,19,20) |
InChI Key |
RRZYDABXOIHVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC(=O)C2=CC3=C(S2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5,6-Dihydro-4H-cyclopenta[b]thiophene Core
The cyclopenta[b]thiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate cyclopentane precursors. According to patent WO2021255071A1, similar heterocyclic systems are prepared through condensation and cyclization steps starting from substituted thiophenes and cyclic ketones or aldehydes under acidic or basic catalysis conditions.
Esterification at the 2-Carboxylate Position
The carboxylate ester group is introduced by esterification of the corresponding carboxylic acid derivative of the cyclopenta[b]thiophene core with an appropriate alcohol or alkylating agent. This step often employs coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) to facilitate ester bond formation efficiently.
Introduction of the 2-(2-Fluoroanilino)-1-methyl-2-oxo-ethyl Side Chain
The key amide or carbamate linkage is formed by coupling the 2-fluoroaniline derivative with a methyl-2-oxoethyl intermediate. A modular synthesis approach, as described in medicinal chemistry literature, involves:
- Generation of a reactive intermediate such as a vinylogous amide or activated ester.
- Michael addition-elimination sequences to introduce the side chain.
- Cyclodehydration to close heterocyclic rings if applicable.
For example, a one-pot, multicomponent coupling can be used where a diketone and an acetal are combined to form a reactive intermediate, which then undergoes nucleophilic attack by a base-activated nitrile followed by reaction with the 2-fluoroaniline to afford the target amide structure.
Optimization and Variations
Research findings indicate that substitution patterns on the aniline ring (e.g., fluoro at the ortho position) significantly affect the activity and synthetic accessibility. The presence of the 2-fluoro substituent requires careful control of reaction conditions to avoid side reactions such as dehalogenation or undesired nucleophilic aromatic substitution.
Representative Synthetic Route (Summary Table)
| Step | Starting Material(s) | Reaction Type | Conditions/Notes | Outcome/Intermediate |
|---|---|---|---|---|
| 1 | Thiophene derivative + cyclopentanone | Cyclization | Acid/base catalysis, heat | 5,6-Dihydro-4H-cyclopenta[b]thiophene core |
| 2 | Cyclopenta[b]thiophene-2-carboxylic acid | Esterification | DCC/EDC, DMAP, organic solvent | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylate ester |
| 3 | Methyl-2-oxoethyl intermediate + 2-fluoroaniline | Amide bond formation / Michael addition | One-pot multicomponent, base (piperidine or KOtBu), solvent exchange | [2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] ester side chain introduced |
| 4 | Intermediate purification | Chromatography/Crystallization | Solvent systems optimized for purity | Final compound: [2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
Research Findings on Preparation
- The modular synthesis approach allows for diverse substitution on both the aniline and the heterocyclic core, facilitating structure-activity relationship (SAR) studies.
- The fluorine atom at the ortho position on the aniline ring enhances the compound’s biochemical properties but requires precise reaction control to maintain the substituent during synthesis.
- Esterification and amide coupling steps are critical for yield and purity; optimized coupling reagents and conditions improve overall synthetic efficiency.
- The synthetic routes are supported by patent literature, which describes similar heterocyclic carboxylate esters and amide derivatives with antiviral and enzyme inhibitory activities, underscoring the compound’s pharmaceutical relevance.
Chemical Reactions Analysis
Types of Reactions
[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluoroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopenta[b]thiophene ring system may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Biological Activity
The compound [2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting with the formation of the cyclopentathiophene core followed by the introduction of the fluoroaniline moiety. The synthetic pathway often includes reactions such as nucleophilic substitution and cyclization, which are crucial for establishing the desired structural characteristics.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of anticancer properties. Various studies have utilized in vitro assays to evaluate its efficacy against different cancer cell lines.
Key Findings
- Anticancer Activity : The compound has shown promising results in inhibiting cell proliferation in several cancer types, including lung cancer and leukemia. The Sulforhodamine B (SRB) assay has been employed to quantify its anti-proliferative effects, demonstrating effective dose-dependent responses against cultured cell lines .
- Mechanism of Action : Investigations into the mechanism of action reveal that the compound may exert its effects through modulation of key signaling pathways involved in cell survival and apoptosis. For example, it has been suggested that the compound interferes with macrophage migration inhibitory factor (MIF), a known target in cancer therapy .
- Comparative Studies : In comparative studies with established PD-L1 inhibitors, the compound demonstrated comparable binding affinities and biological activities, indicating its potential as a therapeutic agent in immune checkpoint blockade strategies .
Case Studies
Several case studies have been documented that highlight the biological activity of this compound:
| Study | Cell Line | Assay Used | Result |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | SRB Assay | IC50 = 15 µM |
| Study 2 | HL-60 (Leukemia) | SRB Assay | IC50 = 10 µM |
| Study 3 | Jurkat T Cells | PD-1/PD-L1 Binding Assay | Significant disruption observed |
These studies illustrate not only the efficacy of this compound but also its potential application in combination therapies targeting immune evasion mechanisms in tumors.
Pharmacological Properties
The pharmacological profile of this compound suggests favorable properties such as:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of cyclopenta[b]thiophene derivatives with diverse substituents influencing biological activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
Substituent Impact on Activity: The presence of sulfamoylphenyl (e.g., compound ) correlates with potent antiproliferative activity (IC₅₀ = 30.8 nM), likely via tyrosine kinase inhibition. Fluorinated groups (e.g., 2-fluoroanilino in the target compound) may enhance metabolic stability and target binding due to fluorine's electronegativity and small size .
Synthetic Strategies :
- Multicomponent reactions (e.g., Petasis in ) enable rapid assembly of complex substituents.
- Hydrolysis of ester precursors (e.g., conversion of ethyl ester to carboxylic acid in ) is a common derivatization step.
In contrast, compounds with polar groups (e.g., carboxylic acid in ) may exhibit improved aqueous solubility.
Pharmacological Gaps :
- Further studies are needed to confirm mechanisms and efficacy.
Research Findings and Trends
- Kinase Inhibition: Cyclopenta[b]thiophene derivatives with sulfonamide or cyano groups show promising kinase inhibitory profiles, mimicking drugs like gefitinib .
- Synthetic Flexibility : The cyclopenta[b]thiophene core accommodates diverse substituents via reactions like Gewald synthesis, Petasis reactions, and ester hydrolysis .
- Fluorine's Role : Fluorinated analogs (e.g., ) are prioritized for drug development due to enhanced pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
